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Compound of Interest

Compound Name: 2-Bromo-1-phenylbutan-1-one

Cat. No.: B142206

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-
phenylbutan-1-one

This guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-1-
phenylbutan-1-one, a significant intermediate in pharmaceutical and organic synthesis.[1] The
structural elucidation of this a-bromoketone is critical for ensuring reaction success and purity
of downstream products. This document offers field-proven insights into the interpretation of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
grounded in fundamental principles and practical considerations.

Molecular Structure and Spectroscopic Overview

2-Bromo-1-phenylbutan-1-one (CAS No. 877-35-0) possesses a molecular formula of
C10H11BrO and a molecular weight of approximately 227.1 g/mol .[2][3] Its structure, featuring a
chiral center at the a-carbon, consists of a phenyl ketone core with a bromine atom adjacent to
the carbonyl group and an ethyl group extending from the chiral carbon. This arrangement
dictates the distinct spectroscopic signatures discussed herein.

Caption: Structure of 2-Bromo-1-phenylbutan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For 2-bromo-1-phenylbutan-1-one, both *H and 3C NMR provide
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definitive structural information. While experimental spectra are available in databases, the
following analysis is based on established chemical shift principles for interpretation.[4]

'H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen
atoms. The electronegativity of the bromine and the carbonyl group significantly influences the
chemical shifts of adjacent protons.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

. . Causality
Chemical Shift

Multiplicity Integration Assignment Behind the
(3, ppm)

Shift

Deshielded by
the anisotropic
effect of the
C=0 group.

~79-8.1 Doublet (d) 2H ortho-ArH

Typical aromatic
~74-7.6 Multiplet (m) 3H meta, para-ArH region for phenyl

protons.

Strongly

deshielded by
~52-54 Triplet () 1H CH-Br both the adjacent

bromine and

carbonyl group.

Diastereotopic
protons adjacent
) to a chiral center,
~2.0-23 Multiplet (m) 2H -CH2-CHs ]
leading to a
complex

multiplet.

| ~1.0- 1.2 | Triplet (t) | 3H | -CH2-CHs | Located in a typical upfield alkyl region, split by the
adjacent methylene group. |
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Expert Insights: The key signal is the methine proton (CH-Br) at ~5.2-5.4 ppm. Its significant
downfield shift is a direct consequence of the additive deshielding effects of the a-bromine and
the carbonyl group. The diastereotopic nature of the methylene protons is an important feature,
often resulting in a more complex splitting pattern than a simple quartet, which is a direct
confirmation of the adjacent chiral center.

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the number and type of carbon atoms in the
molecule.

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment Causality Behind the Shift

The carbonyl carbon is
highly deshielded,

~192 - 195 =0 . L
appearing significantly
downfield.

The ipso-carbon of the phenyl
~134-136 Ar-C (quaternary) ring attached to the carbonyl

group.

Aromatic carbons of the phenyl
~128-134 Ar-CH )

ring.

The a-carbon, deshielded by
~45-50 CH-Br

the attached bromine atom.

Methylene carbon of the ethyl
~25-30 -CH2-CHs

group.

| ~ 11 - 14 | -CH2-CHs | Methyl carbon, appearing in the typical upfield alkyl region. |

Expert Insights: The carbonyl carbon signal is unmistakable due to its large chemical shift. The
position of the C-Br carbon at ~45-50 ppm is also highly diagnostic. The chemical shifts of the
aromatic carbons can confirm the monosubstituted pattern of the phenyl ring.
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Experimental Protocol for NMR Data Acquisition

Sample Preparation:
~10-20 mg in ~0.7 mL CDCls

Add TMS as Internal Standard
(O ppm reference)

(Transfer to 5 mm NMR Tube)

Instrument Setup:
Tune and lock spectrometer

Acquire 'H Spectrum: Acquire 3C Spectrum:
~16 scans, 45° pulse Proton-decoupled, >1024 scans

Data Processing:
Fourier Transform, Phase, and Baseline Correction

//

N

Click to download full resolution via product page
Caption: Standard workflow for NMR data acquisition.

o Sample Preparation: Accurately weigh 10-20 mg of 2-bromo-1-phenylbutan-1-one and
dissolve it in approximately 0.7 mL of deuterated chloroform (CDCIs) inside a clean vial.

¢ Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal
reference (& = 0.0 ppm).

e Transfer: Transfer the solution to a 5 mm NMR tube.
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 Instrument Setup: Insert the tube into the NMR spectrometer. The instrument should be
tuned to the appropriate frequencies for *H and 3C, and the field frequency should be locked
onto the deuterium signal of the solvent.

e 1H Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a
45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C Acquisition: Acquire the proton-decoupled 3C spectrum. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay may be necessary to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform.
Apply phase and baseline corrections to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 2-bromo-1-phenylbutan-1-one is
dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber . . . .

(cm-?) Intensity Functional Group Vibrational Mode
~ 3060 Medium-Weak C-H (Aromatic) Stretching

~ 2970, 2880 Medium C-H (Alkyl) Stretching

~ 1690 Strong C=0 (Ketone) Stretching

~ 1595, 1450 Medium C=C (Aromatic) Stretching

~ 750, 690 Strong C-H (Aromatic) Out-of-plane Bending

| ~ 600 - 700 | Medium-Weak | C-Br | Stretching |

Expert Insights: The most prominent peak will be the strong C=0 stretch at approximately 1690
cm~*. The position of this peak is indicative of an aryl ketone. The presence of both aromatic
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and aliphatic C-H stretches confirms the overall structure. The two strong bands in the 690-750

cm~1 region are highly characteristic of a monosubstituted benzene ring. The C-Br stretch is

often weak and can sometimes be difficult to assign definitively in a complex fingerprint region.

Experimental Protocol for FTIR Data Acquisition (Neat
Liquid)

Sample Application: As 2-bromo-1-phenylbutan-1-one is a liquid, a small drop can be

placed directly between two potassium bromide (KBr) or sodium chloride (NacCl) salt plates.

[4]

Plate Assembly: Gently press the plates together to form a thin capillary film of the sample.

Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR

spectrometer.

Background Scan: Run a background scan with empty salt plates to subtract the absorbance

from the atmosphere (COz, H20) and the plates themselves.

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio. The data is collected over the range of 4000-400 cm~2.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron lonization (El) is a common technique for

this class of compounds.

Table 4: Predicted Major Fragments in EI-MS

m/z (Mass/Charge) Proposed Fragment Identity

226 | 228 [C10H11BroJ* Molecular lon (M*, M+2)
147 [M - Br]* Loss of a bromine radical
105 [CeHsCOl Benzoyl cation (base peak)
77 [CeHs]* Phenyl cation
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| 57 | [CaHo]* | Butyl cation (from a-cleavage) or loss of benzoyl |

Expert Insights: The molecular ion peak should be visible with its characteristic isotopic pattern
for bromine (M* and M+2 peaks with nearly 1:1 intensity). The most significant fragmentation
pathway for a-bromoketones is the cleavage of the C-Br bond. However, the most stable
fragment, and therefore likely the base peak, is the benzoyl cation (m/z 105) formed by a-
cleavage between the carbonyl carbon and the a-carbon. The presence of this fragment is a
strong indicator of the phenyl ketone substructure.

Fragmentation Pathway

[M - Br]*
m/z 147

[CeHsCO]™ -CO [CeHs]*
m/z 105 (Base Peak) m/z 77

-Bre

a-cleavage

[CeHsCOCH(Br)CH2CHs]*"
m/z 226/228

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of the title compound.

Experimental Protocol for GC-MS Data Acquisition

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
organic solvent like dichloromethane or ethyl acetate.

e GC Method: Inject a small volume (e.g., 1 yL) into a gas chromatograph equipped with a
suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte
from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

e MS lonization: The eluent from the GC column is directed into the ion source of the mass
spectrometer, typically operating under electron ionization (El) at 70 eV.

e Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and
detected. The spectrum is recorded over a mass range of m/z 40-400.
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Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and
comprehensive toolkit for the structural verification of 2-bromo-1-phenylbutan-1-one. The key
diagnostic features are the downfield-shifted a-proton in the *H NMR, the carbonyl and C-Br
carbon signals in the 33C NMR, the strong C=0 absorption in the IR spectrum, and the
characteristic benzoyl cation base peak in the mass spectrum. Adherence to rigorous
experimental protocols is essential for obtaining high-quality, reproducible data, which is
paramount for researchers in drug development and synthetic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for 2-Bromo-1-phenylbutan-1-one
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142206#spectroscopic-data-for-2-bromo-1-
phenylbutan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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